molecular formula C17H12N2O3 B2511898 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 91625-99-9

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2511898
CAS No.: 91625-99-9
M. Wt: 292.294
InChI Key: YLQGGKNETDNNNB-UHFFFAOYSA-N
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Description

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both benzofuran and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound allows for various chemical modifications, making it a versatile scaffold for drug development.

Scientific Research Applications

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Future Directions

The future directions for research on “3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could include further exploration of their synthesis, properties, and potential applications. For instance, their potential as PARP enzyme inhibitors could be further investigated . Additionally, their potential applications in organic light-emitting diodes could be explored .

Mechanism of Action

Mechanism of Action of 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzofuran and pyrimidine moieties allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery.

Properties

IUPAC Name

3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQGGKNETDNNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332135
Record name 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91625-99-9
Record name 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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